(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate
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Overview
Description
(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate is a chemical compound with a complex structure that includes a dioxolane ring and an acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate typically involves the reaction of ethyl acrylate with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its dioxolane ring and acrylate group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure.
(S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine: Another compound with a dioxolane ring, differing in the functional groups attached.
Uniqueness
(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate is unique due to its combination of a dioxolane ring and an acrylate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+/t9-/m1/s1 |
InChI Key |
GYGMOLHWGMLEGA-BNICOGTQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@@H]1COC(O1)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
Origin of Product |
United States |
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